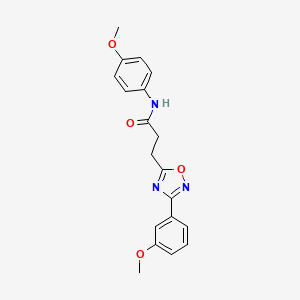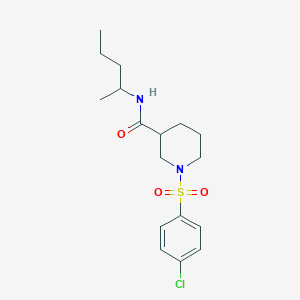
N-(4-methylbenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPO and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future applications.
作用機序
The exact mechanism of action of MPO is not fully understood, but it is believed to interact with various proteins and enzymes in the body. MPO has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which has been associated with improved cognitive function.
Biochemical and Physiological Effects
MPO has been shown to have various biochemical and physiological effects in the body. In animal studies, MPO has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. MPO has also been shown to have antioxidant properties, which may help protect against oxidative stress and damage.
実験室実験の利点と制限
One advantage of using MPO in lab experiments is its versatility. MPO can be used in various applications, including medicinal chemistry, material science, and biochemistry. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. One limitation of using MPO in lab experiments is its potential toxicity. While MPO has been shown to have various beneficial effects, it may also have negative effects on certain cell types or organisms.
将来の方向性
There are many potential future directions for the study of MPO. In medicinal chemistry, MPO may be further developed as a drug candidate for the treatment of various diseases. In material science, MPO may be used as a building block for the synthesis of new functional materials with unique properties. In biochemistry, MPO may be used to study the interactions between proteins and enzymes in the body, which may provide insights into the underlying mechanisms of various diseases. Overall, the study of MPO has the potential to lead to significant advancements in various scientific fields.
合成法
The synthesis of MPO involves the reaction between 2-aminopyridine, 4-methylbenzyl chloride, and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. This reaction is typically carried out in the presence of a base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting compound is then purified through recrystallization or column chromatography.
科学的研究の応用
MPO has been investigated for its potential applications in various scientific fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, MPO has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, MPO has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and metal-organic frameworks. In biochemistry, MPO has been studied for its interactions with various enzymes and proteins, which may provide insights into its mechanism of action.
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-9-11-16(12-10-15)14-23-20-18(8-5-13-22-20)21-24-19(25-26-21)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLYRPANVNPMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)


![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)

![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)
